AVE 0991

描述

AVE 0991 是血管紧张素-(1-7) 的非肽类类似物,血管紧张素-(1-7) 是肾素-血管紧张素系统中的一种生物活性成分。 它是一种口服活性化合物,模拟血管紧张素-(1-7) 对内皮的作用,并已证明具有多种有益作用,包括抗炎、抗凋亡、抗纤维化和抗氧化特性 .

科学研究应用

作用机制

AVE 0991 通过充当血管紧张素-(1-7) 受体的激动剂发挥作用,也称为 Mas 受体。它以高亲和力结合受体,导致下游信号通路的激活。 这种激活导致一氧化氮和其他生物活性分子的释放,这些分子介导了该化合物的抗炎、抗凋亡和抗氧化作用 . 涉及的分子靶点和通路包括一氧化氮合酶通路和 NLRP3 炎症体的抑制 .

生化分析

Biochemical Properties

AVE 0991 is an orally active, non-peptide-based selective Ang (1-7) receptor (Mas, MasR) agonist . It has been shown to have a 5-times NO-inducing efficacy than Ang (1-7) in bovine aortic endothelial cell (BAEC) cultures . It exhibits little affinity toward AT1 & AT2 receptors .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress astrocyte-mediated inflammation and up-regulate the expression of autophagy . In Alzheimer’s disease model mice, this compound treatment greatly suppressed astrocyte-mediated inflammation and up-regulated the expression of autophagy .

Molecular Mechanism

This compound efficiently mimics the effects of Ang-(1–7) on the endothelium, most probably through stimulation of a specific, endothelial Ang-(1–7)-sensitive binding site causing kinin-mediated activation of endothelial NO synthase . It has been shown to inhibit the ROS-NLRP3 inflammatory signalling pathway .

Temporal Effects in Laboratory Settings

In a study involving heatstroke rats, it was found that 30 days of intraperitoneal administration of this compound improved Aβ deposition, neuronal death, and cognitive deficits . In another study, a 4-week treatment with this compound improved heart function and left ventricular remodelling induced by myocardial infarction (MI) in rats .

Dosage Effects in Animal Models

In a study involving rats with myocardial infarction, a 4-week treatment with this compound at a dose of 0.58 µmol per kg of body weight per day showed significant improvement in heart function and left ventricular remodelling .

准备方法

AVE 0991 的合成涉及多个步骤,包括咪唑环的形成和各种官能团的引入。合成路线通常从核心咪唑结构的制备开始,然后添加苯基和噻吩基。 最终产品通过纯化和结晶过程获得 . 工业生产方法涉及优化反应条件以实现高收率和纯度,通常使用自动化合成设备和严格的质量控制措施 .

化学反应分析

相似化合物的比较

AVE 0991 独特之处在于其能够模拟血管紧张素-(1-7) 的作用,同时是一种非肽类化合物。类似的化合物包括:

血管紧张素-(1-7): this compound 模拟的天然肽,以其血管舒张和抗炎作用而闻名。

[D-Ala7]-血管紧张素-(1-7): 血管紧张素-(1-7) 的合成类似物,具有增强的稳定性和效力。

血管紧张素 II: 肾素-血管紧张素系统的另一个组成部分,以其血管收缩和促炎作用而闻名,这些作用被血管紧张素-(1-7) 及其类似物抵消

属性

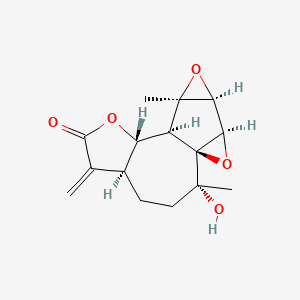

IUPAC Name |

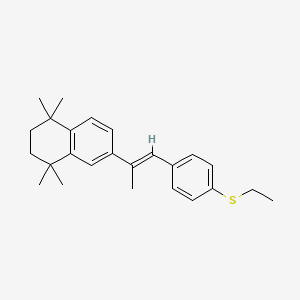

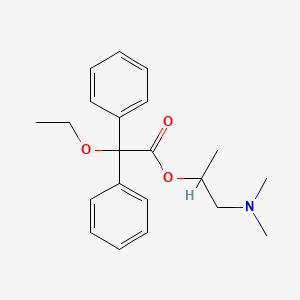

1-ethyl-3-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5S2/c1-5-30-29(35)32-40(36,37)28-24(16-23(39-28)15-19(2)3)21-13-11-20(12-14-21)17-33-25(18-34)27(38-4)31-26(33)22-9-7-6-8-10-22/h6-14,16,18-19H,5,15,17H2,1-4H3,(H2,30,32,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOZBSNPDCWHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NS(=O)(=O)C1=C(C=C(S1)CC(C)C)C2=CC=C(C=C2)CN3C(=C(N=C3C4=CC=CC=C4)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184526 | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304462-19-9 | |

| Record name | AVE-0991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0304462199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AVE-0991 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AVE-0991 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68JR6NCI7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of AVE0991?

A: AVE0991 exerts its effects primarily by acting as an agonist of the Mas receptor, a G protein-coupled receptor that is activated by Ang-(1-7) [, , , , , , ].

Q2: What are the downstream effects of AVE0991 binding to the Mas receptor?

A2: AVE0991 binding to the Mas receptor triggers several beneficial downstream effects, including:

- Vasodilation: AVE0991 promotes the release of nitric oxide (NO) from endothelial cells, leading to vasodilation and improved blood flow [, , , , ].

- Anti-inflammatory Effects: It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and CXCL1, contributing to its anti-inflammatory properties [, , , ].

- Anti-apoptotic Effects: AVE0991 has been shown to inhibit apoptosis in various cell types, including cardiomyocytes and neuronal cells [, ].

- Antioxidant Effects: It can reduce oxidative stress by decreasing the production of reactive oxygen species (ROS) [, , , ].

Q3: Does AVE0991 interact with other receptors besides the Mas receptor?

A: While AVE0991 is primarily known for its interaction with the Mas receptor, research suggests it may also interact with the Ang II type 2 (AT2) receptor, potentially contributing to its beneficial effects in certain contexts [, ].

Q4: What is the molecular formula and weight of AVE0991?

A4: The molecular formula of AVE0991 is C28H33N5O5S2, and its molecular weight is 595.74 g/mol.

Q5: Is there any publicly available spectroscopic data for AVE0991?

A5: The scientific papers provided do not include specific spectroscopic data (e.g., NMR, IR, MS) for AVE0991.

Q6: Does AVE0991 have catalytic properties or applications outside its biological activity?

A6: The research primarily focuses on the therapeutic potential of AVE0991. There is no evidence presented for any catalytic properties or applications beyond its biological activity.

Q7: Have any computational studies been performed on AVE0991?

A7: The provided research does not delve into computational chemistry studies, simulations, or QSAR models for AVE0991.

Q8: What are the known stability characteristics of AVE0991?

A8: Information regarding the stability of AVE0991 under various conditions (temperature, pH, light) is limited in the provided research.

Q9: Are there any established formulation strategies for AVE0991?

A: One study mentions the incorporation of AVE0991 into hydroxypropyl β-cyclodextrin (HPβCD) to potentially enhance its stability and delivery [].

Q10: What is the pharmacokinetic profile of AVE0991?

A: While detailed pharmacokinetic data is not extensively discussed, AVE0991 is reported to be orally active []. Studies have used various administration routes, including intravenous, subcutaneous, intraperitoneal, and oral gavage, suggesting flexibility in its delivery [, , , , , , ].

Q11: What is the duration of action of AVE0991?

A11: The research does not provide specific details about the duration of action of AVE0991.

Q12: Has AVE0991 shown efficacy in in vitro and in vivo models?

A12: Yes, AVE0991 has demonstrated efficacy in various in vitro and in vivo models. Studies show it can:

- Improve glucose tolerance and reduce proteinuria in diabetic rats [, ]

- Attenuate ventricular remodeling and improve cardiac function after myocardial infarction in rats [, ]

- Reduce portal pressure in cirrhotic rats []

- Improve cognitive function and reduce neuroinflammation in aged rats after surgery []

- Attenuate atherosclerotic lesion development in apolipoprotein E-knockout mice [, , ]

Q13: Are there any known resistance mechanisms to AVE0991?

A13: The provided research does not mention specific resistance mechanisms to AVE0991.

Q14: What is the toxicological profile of AVE0991?

A14: The research primarily focuses on the beneficial effects of AVE0991. Specific toxicology studies or data on long-term effects are not included in the provided papers.

Q15: What drug delivery strategies have been explored for AVE0991?

A: Research mentions the use of hydroxypropyl β-cyclodextrin (HPβCD) as a potential delivery vehicle for AVE0991 [].

Q16: What analytical methods are commonly used to characterize and quantify AVE0991?

A16: The research papers provided do not go into detail about specific analytical methods used to characterize or quantify AVE0991.

Q17: Is there any information on the environmental impact and degradation of AVE0991?

A17: The provided research does not address the environmental impact or degradation of AVE0991.

Q18: What are the dissolution and solubility properties of AVE0991?

A18: Specific studies on the dissolution rate and solubility of AVE0991 in various media are not included in the provided research.

Q19: What quality control measures are in place for AVE0991?

A19: The provided research does not discuss specific quality control measures or assurance protocols for AVE0991.

Q20: Does AVE0991 elicit any immunological responses?

A20: The research does not address the immunogenicity of AVE0991 or any potential immunological responses it might trigger.

Q21: What is known about the biocompatibility and biodegradability of AVE0991?

A21: The provided research does not discuss the biocompatibility or biodegradability of AVE0991.

Q22: Are there any known alternatives or substitutes for AVE0991?

A: While no direct substitutes are mentioned, other compounds targeting the ACE2/Ang-(1-7)/Mas axis, such as Ang-(1-7) itself or its cyclic analog cAng-(1-7), are under investigation as potential therapeutic agents for similar indications [].

Q23: What is the historical context and major milestones in research on AVE0991?

A23: The provided research does not provide a historical overview of AVE0991 development or specific milestones in its research.

Q24: Are there any cross-disciplinary applications or synergies involving AVE0991 research?

A24: Research on AVE0991 spans various disciplines, including pharmacology, cardiology, endocrinology, and neurology, reflecting its potential therapeutic applications across multiple systems.

Q25: What research infrastructure and resources are essential for studying AVE0991?

A25: Essential resources for AVE0991 research likely include:

- Animal models: Various animal models, such as those for hypertension, heart failure, diabetes, and atherosclerosis, are crucial for studying AVE0991's efficacy [, , , , , , , ].

- Cell culture systems: In vitro studies utilizing primary cells or cell lines relevant to the target tissues (e.g., endothelial cells, vascular smooth muscle cells, cardiomyocytes) are important for mechanistic investigations [, , , , ].

- Molecular biology techniques: Techniques such as PCR, Western blotting, and ELISA are essential for assessing gene expression, protein levels, and cellular responses to AVE0991 treatment [, , , , ].

- Physiological monitoring systems: Depending on the specific research focus, equipment for measuring blood pressure, cardiac function, and other relevant physiological parameters is crucial [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。